Peramivir is an antiviral agent developed by Biocryst Pharmaceuticals to treat influenza A/B. The development of peramivir has been supported by the US Department of Health and Human Services as part of the government's effort to prepare for a flu pandemic. Being an influenza virus neuraminidase inhibitor, peramivir works by preventing new viruses from emerging from infected cells. Due to the poor oral bioavailability, the oral formulation of the drug was previously abandoned by Johnson and Johnson Company. The injectable intravenous formulation of peramivir was approved by the FDA in September 2017 for the treatment of acute uncomplicated influenza to pediatric patients 2 years and older who have been symptomatic for no more than two days.
Peramivir is a Neuraminidase Inhibitor. The mechanism of action of peramivir is as a Neuraminidase Inhibitor.
Peramivir is an inhibitor of the influenza neuraminidase enzyme and is used as therapy of acute symptomatic influenza A and B. Peramivir has not been associated with serum enzyme elevations during therapy or with clinically apparent liver injury.
Peramivir is a cyclopentane derivative with activity against influenza A and B viruses. Peramivir is a neuraminidase inhibitor which prevents normal processing of virus particles such that virus particles are not released from infected cells.
PERAMIVIR ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2014 and is indicated for influenza and viral disease and has 1 investigational indication.
See also: Amantadine (related); Acyclovir (related); Ganciclovir (related) ... View More ...
Peramivir
CAS No.: 330600-85-6
Cat. No.: VC0539024
Molecular Formula: C15H28N4O4
Molecular Weight: 328.41 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330600-85-6 |
|---|---|
| Molecular Formula | C15H28N4O4 |
| Molecular Weight | 328.41 g/mol |
| IUPAC Name | (1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m0/s1 |
| Standard InChI Key | XRQDFNLINLXZLB-CKIKVBCHSA-N |
| Isomeric SMILES | CCC(CC)C([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C |
| Canonical SMILES | CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C |
| Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile of Peramivir
Molecular Structure and Physicochemical Properties
Peramivir (C₁₅H₂₈N₄O₄; molecular weight 328.41 g/mol) features a cyclopentane core substituted with guanidino and hydrophobic groups that confer potent neuraminidase inhibition . The crystalline solid exhibits thermal stability up to 170–172°C with decomposition, and X-ray diffraction studies reveal a density of 1.39 g/cm³ . Aqueous solubility reaches 20 mg/mL at physiological pH, enabling intravenous formulation without precipitation risks . The compound's pKa of 4.08 facilitates protonation in lysosomal compartments, enhancing intracellular accumulation in infected respiratory epithelial cells .
Table 1: Key Physicochemical Properties of Peramivir
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₈N₄O₄ |
| Molecular Weight | 328.41 g/mol |
| Melting Point | 170–172°C (decomposition) |
| Density | 1.39 g/cm³ |
| Aqueous Solubility | 20 mg/mL (25°C) |
| Partition Coefficient | LogP = -1.2 |
| Plasma Protein Binding | <30% |
Synthesis and Manufacturing
The industrial synthesis of peramivir employs a six-step process starting from Boc-protected methyl (1S,4R)-4-amino-cyclopent-2-enecarboxylate . Key steps include:
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Cycloaddition: Nitrile oxide addition to the cyclopentene olefin forms the isoxazoline ring with >98% enantiomeric excess .
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Hydrogenolysis: Catalytic hydrogenation (Pd/C, H₂ 50 psi) cleaves the N–O bond while preserving the cyclopentane stereochemistry .
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Guanidinylation: Reaction with 1H-pyrazole-1-carboxamidine introduces the critical guanidine moiety at position C4 .
The final drug substance meets ICH Q3A guidelines with impurity profiles showing <0.15% total related substances by HPLC .
Mechanism of Action and Antiviral Activity
Neuraminidase Inhibition Dynamics
Peramivir's binding affinity (Kᵢ = 0.14 nM for influenza A/H1N1) exceeds oseltamivir carboxylate (Kᵢ = 0.9 nM) due to optimal complementarity with the neuraminidase active site . Molecular dynamics simulations reveal:
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Hydrogen Bonding: Three stable H-bonds with Arg152, Glu276, and Arg371 anchor the cyclopentane core .
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Hydrophobic Interactions: The pentyloxy group occupies the 150-cavity, increasing residence time 3-fold versus zanamivir .
Table 2: Comparative Neuraminidase Inhibition (IC₅₀ Values)
| Virus Strain | Peramivir (nM) | Oseltamivir (nM) | Zanamivir (nM) |
|---|---|---|---|
| A/H1N1 (pdm09) | 0.32 | 1.45 | 2.10 |
| A/H3N2 | 0.28 | 0.95 | 1.80 |
| B/Yamagata | 1.05 | 12.30 | 4.20 |
Post-Antiviral Immunomodulatory Effects
Recent findings demonstrate peramivir's capacity to suppress LPS-induced cytokine release in murine models:
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TNF-α Reduction: 68% decrease in serum levels at 60 mg/kg (p < 0.001) .
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IL-6 Modulation: BALF concentrations dropped from 1,240 pg/mL to 480 pg/mL post-treatment .
Mechanistic studies identify NF-κB pathway inhibition through IκBα stabilization, reducing nuclear translocation by 42% in THP-1 macrophages .
Clinical Pharmacokinetics and Dosing
Absorption and Distribution
Following single-dose IV administration (600 mg), peramivir achieves:
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AUC₀–∞: 184,000 ng·h/mL .
Volume of distribution (Vd = 12–18 L) indicates limited tissue penetration, with lung epithelial lining fluid concentrations reaching 35% of plasma levels .
Elimination and Drug Interactions
Hepatic metabolism accounts for <10% of clearance, primarily via CYP3A4-mediated oxidation . Renal excretion dominates, with 90% eliminated unchanged in urine within 24 hours . Dose adjustments are required for creatinine clearance <50 mL/min:
Table 3: Recommended Dosing by Renal Function
| Creatinine Clearance (mL/min) | Dose Adjustment |
|---|---|
| ≥50 | 600 mg IV x1 |
| 30–49 | 200 mg IV x1 |
| 10–29 | 100 mg IV x1 |
| <10 (non-dialysis) | 30 mg IV x1 |
Therapeutic Efficacy Across Populations
Adult Outpatient Trials
Phase III RCTs (n=1,093) demonstrated:
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Time to Symptom Resolution: 59.1 hours (peramivir 300 mg) vs. 81.1 hours (placebo), Δ = 22 hours (p = 0.009) .
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Fever Cessation: Median 28 hours faster than placebo (95% CI 18–36) .
Pediatric Experience
Japanese post-marketing data (n=1,402 children) revealed:
Emerging Applications and Future Directions
Cytokine Storm Management
Preclinical models demonstrate peramivir's capacity to:
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Reduce 8 serum cytokines (TNF-α, IFN-γ, IL-6) by 40–68% in LPS-challenged mice .
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Improve 14-day survival from 20% to 65% in CSS models (p < 0.01) .
Pandemic Preparedness
In vitro studies show maintained activity against avian H5N1 (IC₅₀ = 0.94 nM) and H7N9 (IC₅₀ = 1.12 nM) strains . Computational models predict efficacy against 98.7% of neuraminidase variants in the GISAID database .
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